t-Boc-Aminooxy-PEG11-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

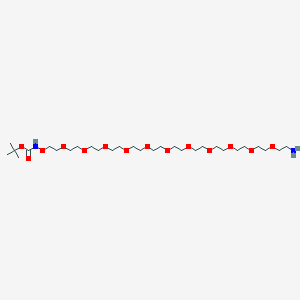

t-Boc-Aminooxy-PEG11-amine: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a PEG spacer, which enhances its solubility in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG11-amine typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then reacted with a PEG chain to form the PEG11 linker. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: t-Boc-Aminooxy-PEG11-amine can undergo nucleophilic substitution reactions where the aminooxy group reacts with electrophiles.

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the aminooxy group for further reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the t-Boc group.

Major Products Formed:

Substitution Reactions: The major products are typically the substituted derivatives of this compound.

Deprotection Reactions: The major product is the deprotected aminooxy-PEG11-amine.

Applications De Recherche Scientifique

t-Boc-Aminooxy-PEG11-amine is a chemical compound belonging to the class of polyethylene glycol (PEG) linkers. It is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and modifying biomolecules. PROTACs are molecules designed to degrade specific proteins within cells. The compound features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a PEG spacer, which enhances its solubility in aqueous media.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.

- Biology The compound is used in the study of protein-protein interactions and the development of targeted protein degradation strategies.

- Medicine PROTACs synthesized using this compound are being investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

- Industry The compound is used in the development of new therapeutic agents and drug delivery systems.

PROTACs

This compound is commonly used as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The action of this compound is influenced by the intracellular environment, particularly the presence and activity of the ubiquitin-proteasome system. As a PROTAC linker, it enhances cellular uptake, and the PEG spacer can potentially improve the compound's solubility and stability.

Antibody-Drug Conjugates (ADCs)

This compound is also used in the development of novel antibody-drug conjugates . It can be utilized as part of a cleavable linker within an ADC . A small molecule containing a highly releasable 3,6-dialkyltetrazine motif and a PEG11-DOTA for clearance modulation can achieve a complete reaction with the tumor-binding TCO at a dose of 0.33 mmol/kg .

Other uses

Mécanisme D'action

The mechanism of action of t-Boc-Aminooxy-PEG11-amine involves its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG11 spacer in this compound enhances the solubility and bioavailability of the PROTAC molecules .

Comparaison Avec Des Composés Similaires

t-Boc-Aminooxy-PEG8-amine: Similar to t-Boc-Aminooxy-PEG11-amine but with a shorter PEG spacer.

t-Boc-Aminooxy-PEG11-alcohol: Contains a hydroxyl group instead of an amine group.

t-Boc-Aminooxy-PEG7-amine: Another variant with a different PEG spacer length.

Uniqueness: this compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and linker length for the synthesis of PROTACs. This makes it particularly useful in applications where longer PEG spacers are required for effective protein degradation .

Activité Biologique

t-Boc-Aminooxy-PEG11-amine is a versatile polyethylene glycol (PEG) derivative that has garnered attention in bioconjugation and drug delivery applications. This compound features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and an amine group, which provide unique biochemical properties and functionalities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

This compound consists of:

- PEG Spacer : Enhances solubility in aqueous environments.

- Boc-Protected Aminooxy Group : Can be deprotected under mild acidic conditions.

- Amine Group : Reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls.

The hydrophilic nature of the PEG spacer increases the compound's solubility and biocompatibility, making it suitable for various biological applications .

The primary mechanisms of action for this compound involve:

- Deprotection : The Boc group can be removed under mild acidic conditions, revealing the aminooxy group.

- Oxime Formation : The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.

- Amide Bond Formation : The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.

These reactions allow this compound to serve as a linker in bioconjugation processes, facilitating the attachment of therapeutic agents to target biomolecules .

Stability and Reactivity

The stability of this compound is influenced by environmental factors such as pH and temperature. The compound's ability to form stable oxime linkages suggests potential interactions with various cellular components, thereby influencing cellular processes .

Cellular Effects

Research indicates that the compound can modify biomolecules like proteins and peptides, enhancing their solubility and stability. This modification is crucial for improving pharmacokinetics and biodistribution in therapeutic applications .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

| Field | Application |

|---|---|

| Chemistry | Used as a linker in the synthesis of complex molecules. |

| Biology | Employed in bioconjugation experiments to modify biomolecules. |

| Medicine | Utilized in drug delivery systems to enhance therapeutic efficacy. |

| Industry | Applied in developing advanced materials and nanotechnology. |

Case Studies

- Drug Delivery Systems : In studies involving antibody-drug conjugates (ADCs), this compound has been utilized to improve drug solubility and reduce systemic toxicity while maintaining therapeutic efficacy against tumors .

- Bioconjugation Research : The compound has been explored for its ability to create stable linkages with various biomolecules, facilitating targeted delivery mechanisms in cancer therapy .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQAPDDJDPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.